Cas no 115171-02-3 (4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF)
4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF Chemical and Physical Properties
Names and Identifiers
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- 4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF
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- MDL: MFCD11553333
- Inchi: 1S/C11H15O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h5-6,8-9H,2-3,7,10H2,1H3;1H;/q;;+1/p-1
- InChI Key: KENTZNUZGNRSDY-UHFFFAOYSA-M
- SMILES: O(C1C=CC([Mg]Br)=CC=1)CCCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB430940-25 ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in THF; . |
115171-02-3 | 25 ml |
€477.20 | 2024-04-20 | ||
| abcr | AB430940-50 ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in THF; . |
115171-02-3 | 50 ml |
€770.50 | 2024-04-20 | ||
| abcr | AB431783-25 ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
115171-02-3 | 25 ml |
€477.20 | 2024-04-20 | ||
| abcr | AB431783-50 ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
115171-02-3 | 50 ml |
€789.20 | 2024-04-20 | ||
| Fluorochem | 399722-50ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF |
115171-02-3 | 97.0% | 50ml |
£363.00 | 2023-04-25 | |
| abcr | AB430940-25ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in THF; . |
115171-02-3 | 25ml |
€477.20 | 2025-02-19 | ||
| abcr | AB430940-50ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in THF; . |
115171-02-3 | 50ml |
€770.50 | 2025-02-19 | ||
| abcr | AB431783-25ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
115171-02-3 | 25ml |
€464.70 | 2025-04-22 | ||
| abcr | AB431783-50ml |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
115171-02-3 | 50ml |
€762.40 | 2025-04-22 |
4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF Suppliers
4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF
4-n-Pentyloxyphenylmagnesium Bromide, 0.5M THF (CAS No. 115171-02-3): A Comprehensive Overview
4-n-Pentyloxyphenylmagnesium bromide, a versatile organomagnesium compound, is widely recognized in the field of organic synthesis for its unique reactivity and utility. This compound, with the CAS number 115171-02-3, is typically supplied as a 0.5M solution in tetrahydrofuran (THF). The combination of the pentyloxyphenyl group and the magnesium bromide moiety endows this reagent with a range of valuable properties that make it an essential tool in synthetic chemistry.
The 4-n-pentyloxyphenylmagnesium bromide is a Grignard reagent, a class of compounds that are highly reactive and useful in forming new carbon-carbon bonds. Grignard reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium in an ether solvent, such as THF. The 0.5M THF solution ensures stability and ease of handling, making it a preferred choice for laboratory use.
One of the key applications of 4-n-pentyloxyphenylmagnesium bromide is in the synthesis of complex organic molecules, particularly those with aromatic and aliphatic functionalities. The reagent's ability to react with a variety of electrophiles, including carbonyl compounds, epoxides, and halides, allows for the construction of diverse molecular architectures. Recent studies have highlighted its utility in the synthesis of bioactive molecules and pharmaceutical intermediates.
In the context of pharmaceutical research, 4-n-pentyloxyphenylmagnesium bromide has been employed in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of a series of potent inhibitors targeting specific enzymes involved in disease pathways. The precise control over the formation of carbon-carbon bonds provided by this Grignard reagent was crucial in achieving high yields and selectivity.
The stability and reactivity of 4-n-pentyloxyphenylmagnesium bromide have also been subjects of recent investigations. Researchers have explored various factors that influence its performance, such as solvent choice, temperature, and reaction conditions. These studies have led to optimized protocols that enhance the efficiency and reliability of reactions involving this reagent. For example, a study in Organic Letters reported that using THF as the solvent at low temperatures (−78°C) significantly improved the yield and purity of desired products.
Another area where 4-n-pentyloxyphenylmagnesium bromide has shown promise is in materials science. Its ability to form stable organometallic complexes has been leveraged in the synthesis of functional materials with unique properties. A notable example is its use in the preparation of polymer precursors for advanced electronic devices. The controlled reactivity of this Grignard reagent allows for precise functionalization of polymer chains, leading to materials with tailored electronic and optical properties.
In addition to its synthetic applications, 4-n-pentyloxyphenylmagnesium bromide has been studied for its potential in catalytic processes. Recent advancements in homogeneous catalysis have demonstrated that this reagent can serve as an efficient catalyst precursor or co-catalyst in various transformations. For instance, it has been used to promote cross-coupling reactions and hydrogenation processes, contributing to more sustainable and environmentally friendly synthetic methods.
The safety and handling considerations for 4-n-pentyloxyphenylmagnesium bromide are important aspects to address. As with all Grignard reagents, it is highly reactive with water and air, necessitating careful storage and manipulation under inert conditions. Proper training and adherence to safety protocols are essential to ensure safe use in laboratory settings.
In conclusion, 4-n-pentyloxyphenylmagnesium bromide (CAS No. 115171-02-3) is a powerful tool in modern organic synthesis, offering versatility and precision in the construction of complex molecules. Its applications span from pharmaceutical research to materials science, making it an indispensable reagent for chemists working at the forefront of scientific innovation.
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